molecular formula C22H23N5O4 B15031799 7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15031799
M. Wt: 421.4 g/mol
InChI Key: BYSLEMKTGXXJON-UHFFFAOYSA-N
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Description

The compound in question is a tricyclic carboxamide derivative with a furan-2-ylmethyl substituent and an ethoxypropyl side chain.

Key structural features:

  • Tricyclic core: Likely contributes to rigidity and binding interactions.
  • Furan moiety: Common in bioactive molecules (e.g., antifungal agents, kinase inhibitors).
  • Ethoxypropyl chain: May enhance solubility or modulate pharmacokinetics.

The absence of experimental data in the evidence precludes a detailed discussion of its properties.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-2-30-11-6-10-27-19(23)16(21(28)24-14-15-7-5-12-31-15)13-17-20(27)25-18-8-3-4-9-26(18)22(17)29/h3-5,7-9,12-13,23H,2,6,10-11,14H2,1H3,(H,24,28)

InChI Key

BYSLEMKTGXXJON-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and the introduction of the ethoxypropyl and furan-2-ylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

The evidence highlights crystallographic tools (SHELX , SIR97 , ORTEP-3 ) that could theoretically analyze the compound’s structure if X-ray data were available. For example:

  • SHELXL : Used for refining small-molecule crystal structures, applicable to confirm the tricyclic framework .

However, without experimental crystallographic data, these tools remain speculative in this context.

Recommended Actions :

Consult specialized databases (e.g., SciFinder, Reaxys) for structural analogs.

Explore patent literature for tricyclic carboxamides with furan substituents.

Perform molecular dynamics simulations to predict stability and binding.

Biological Activity

The compound 7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article delves into the compound's biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a furan moiety and an ethoxypropyl side chain may influence its interaction with biological targets.

Research indicates that this compound may act as a modulator of nuclear receptors, particularly NR2F6. Nuclear receptors are critical in regulating gene expression in response to various stimuli, including hormones and other signaling molecules. The modulation of NR2F6 activity can have implications in various physiological processes such as development, metabolism, and immune response .

Anticancer Activity

Preliminary studies suggest that the compound exhibits anticancer properties. It has been noted to induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death and proliferation inhibition. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Inhibition of cell proliferation

These findings indicate that the compound may be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer potential, the compound has shown promise in reducing inflammation in vitro. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.

Case Studies

  • Case Study on Breast Cancer Cell Lines
    • A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    • Mechanistic studies revealed activation of the intrinsic apoptotic pathway characterized by increased Bax/Bcl-2 ratio and caspase-3 activation.
  • Case Study on Lung Cancer
    • In A549 lung cancer cells, treatment with the compound resulted in G1 phase cell cycle arrest and decreased expression of cyclin D1.
    • These findings support its potential as a therapeutic agent in lung cancer management.

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